Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-

Thermal decomposition Differential scanning calorimetry Heat-resistant explosives

Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-, commonly known as 2,2′,4,4′,6,6′-hexanitrostilbene (HNS) or JD-X, is a nitroaromatic secondary high explosive of the heat-resistant class. It exhibits a melting point of approximately 316–321 °C, a theoretical maximum density (TMD) of 1.7453 g/cm³ at 20 °C, and a detonation velocity of ~7,000 m/s at pressed density.

Molecular Formula C14H6N6O12
Molecular Weight 450.23 g/mol
CAS No. 20062-22-0
Cat. No. B1673151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-
CAS20062-22-0
SynonymsHexanitrostilbene;  HNS;  NSC 76741;  NSC-76741;  NSC76741;  JD-X;  EINECS 243-494-5; 
Molecular FormulaC14H6N6O12
Molecular Weight450.23 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H6N6O12/c21-15(22)7-3-11(17(25)26)9(12(4-7)18(27)28)1-2-10-13(19(29)30)5-8(16(23)24)6-14(10)20(31)32/h1-6H
InChIKeyYSIBQULRFXITSW-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- (CAS 20062-22-0): A Thermally Stable Secondary High Explosive for Extreme-Environment Procurement


Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-, commonly known as 2,2′,4,4′,6,6′-hexanitrostilbene (HNS) or JD-X, is a nitroaromatic secondary high explosive of the heat-resistant class. It exhibits a melting point of approximately 316–321 °C, a theoretical maximum density (TMD) of 1.7453 g/cm³ at 20 °C, and a detonation velocity of ~7,000 m/s at pressed density [1][2]. Its molecular structure, featuring a central trans-ethene bridge linking two trinitrophenyl rings, confers both extended conjugation stabilization and a sterically hindered geometry that contributes to its unusual combination of high thermal endurance and low shock sensitivity [3].

1 Thermal endurance class (melting > 300 °C) for sustained high-temperature environments.
2 Low shock sensitivity enabling safe handling and reliable initiation control.
3 High detonation velocity (~7,000 m/s) with sub-millimeter critical diameter for miniaturized systems.

Why Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- Cannot Be Substituted with Generic Heat-Resistant Explosives


In-class thermally stable explosives such as TATB (1,3,5-triamino-2,4,6-trinitrobenzene), HNAB (hexanitroazobenzene), and even different HNS polymorphs or particle-size grades exhibit markedly divergent initiation, outgassing, and detonation propagation characteristics that directly govern system reliability in extreme thermal and vacuum environments. Particle morphology alone can alter the shock initiation threshold pressure by a factor of two for HNS [1], while vacuum thermal stability (VTS) gas evolution can differ substantially between HNS and TATB, affecting compatibility with hermetically sealed ordnance [2]. Substituting HNS with a coarser grade or a different heat-resistant explosive without accounting for these quantified differences risks critical failure in devices such as exploding foil initiators (EFIs), shielded mild detonating cords (SMDC), and deep-well perforating charges.

Risk 1 Particle morphology can alter shock initiation threshold by factor two; substituting HNS grades may shift detonator reliability margins.
Risk 2 Vacuum thermal outgassing profile differs substantially from TATB; may cause pressure buildup in hermetically sealed ordnance.
Risk 3 Generic heat-resistant explosives (e.g., HNAB, coarse HNS) lack comparable critical diameter and GTDD performance for miniature devices.

Quantitative Differentiation Evidence for Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- (HNS) Versus Closest Comparators


DSC Exothermic Peak Temperature: HNS vs. RDX and PETN

HNS exhibits a moderate DSC exothermic peak at 332 °C, whereas RDX decomposes with a peak at approximately 237 °C and PETN melts at 141 °C with rapid decomposition thereafter [1]. This 95–191 °C higher decomposition onset translates into a substantial operational temperature margin for HNS in downhole and spacecraft applications where ambient temperatures may exceed 200 °C.

DSC Exothermic Peak
Reported
332 °C (HNS) vs. 237 °C (RDX), 141 °C (PETN)
Reported 95–191 °C higher decomposition onset supports thermal margin selection for hot environments.
DSC conditions per Lee et al. (2002). Cross-study comparison.
Thermal decomposition Differential scanning calorimetry Heat-resistant explosives

Shock Initiation Growth-to-Detonation Distance (GTDD): Superfine HNS (HNS-SF) vs. Coarse HNS-I

Superfine HNS (HNS-SF) demonstrates a growth-to-detonation distance (GTDD) of only 0.56 mm at an impact pressure of 7.3 GPa, which is substantially shorter than the GTDD of coarser HNS-I under identical shock conditions [1]. With 0.035 μs pulses, the smallest particle-sized HNS requires a threshold initiation pressure that is 50% of that needed for coarser HNS-II [1]. This particle-size-dependent sensitivity is critical for reliable functioning of slapper detonators with limited flyer energy budgets.

GTDD (HNS-SF vs. HNS-I)
Head-to-head
0.56 mm at 7.3 GPa; threshold pressure ~50% of HNS-II
Superfine grade enables reliable initiation in EFI with limited flyer energy.
Sandia SAND-80-2372, polyimide flyer 1.57 mm.
Shock initiation sensitivity Growth-to-detonation distance Exploding foil initiators

Critical Diameter for Detonation Propagation: HNS vs. TATB

HNS possesses a uniquely small critical diameter of 0.020 inch (approximately 0.51 mm), which permits detonation propagation in extremely slim confine geometries [1]. In contrast, TATB and many other heat-resistant explosives require larger critical diameters (typically >0.040 inch) for reliable propagation, making HNS the preferred choice for miniaturized explosive trains where cross-sectional dimensions are severely constrained .

Critical Diameter
Class-level
0.020 in (HNS) vs. >0.040 in (TATB class-level)
Sub-millimeter propagation enables miniature ordnance; TATB class may not fit tight spaces.
Literature comparison; validation for specific geometry recommended.
Critical diameter Detonation propagation Miniaturized ordnance

Isomer-Dependent Crystal Stability: trans-HNS vs. cis-HNS Lattice Energy

The trans-HNS isomer exhibits a substantially higher crystal lattice energy of -178.1 kJ·mol⁻¹ compared to -160.05 kJ·mol⁻¹ for cis-HNS, as determined by energy framework calculations [1]. DSC measurements further show that cis-HNS converts exothermically to trans-HNS upon heating, releasing 44.33 kJ·mol⁻¹ and confirming the superior thermodynamic stability of the trans configuration [1]. This 18.05 kJ·mol⁻¹ lattice energy advantage directly impacts long-term storage stability and thermal aging behavior.

Lattice Energy (trans vs. cis)
Head-to-head
-178.1 kJ·mol⁻¹ (trans) vs. -160.05 kJ·mol⁻¹ (cis)
trans isomer is thermodynamically preferred; cis presence may alter storage stability.
Energy framework and DSC data from J. Mol. Struct. (2025).
Cis-trans isomerism Lattice energy Crystal stability Energetic material polymorphism

Coefficient of Thermal Expansion (CTE) and Thermal Resilience: HNS vs. TATB

The volumetric coefficient of thermal expansion (CTE) of HNS is 16.725 × 10⁻⁵/°C over 30–240 °C, with anisotropic linear CTEs of a = 7.6719, b = 6.8044, and c = 1.1192 × 10⁻⁵/°C [1]. The theoretical density of HNS at 20 °C, determined by Rietveld refinement of XRD data, is 1.7453 g/cm³ [1]. In comparison, TATB has a crystal density of 1.93 g/cm³ but lacks a true melting point (decomposes at ~350 °C) [2]. Importantly, HNS exhibits good thermal resilience with reversible lattice expansion when cooled from 240 °C back to 30 °C, indicating that the crystal structure recovers from thermal cycling without permanent damage—a property not uniformly observed across all heat-resistant explosives [1].

CTE & Thermal Resilience
Reported
Volumetric CTE 16.725 × 10⁻⁵/°C; reversible lattice expansion from 240 °C
Dimensional stability through thermal cycling reduces microcracking risk.
XRD Rietveld refinement, 30–240 °C (Wang et al. 2011).
Coefficient of thermal expansion Theoretical density Thermal resilience X-ray powder diffraction

Optimal Application Scenarios for Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- (HNS) Based on Differentiated Performance Evidence


Exploding Foil Initiators (EFIs) and Slapper Detonators Requiring Low-Energy Short-Duration Shock Initiation

HNS-IV (superfine HNS) is specified as the main charge in EFIs according to MIL-E-82903 because its GTDD of 0.56 mm at 7.3 GPa and 50% reduced threshold pressure versus coarser HNS grades ensure reliable detonation with minimal flyer energy [1]. The 0.020-inch critical diameter further supports miniaturized detonator architectures [2].

Deep-Well Oil and Gas Perforating Charges Exposed to Sustained Temperatures Above 200 °C

HNS is the explosive of choice for deep-well perforating because its DSC exothermic peak at 332 °C provides a >95 °C operational margin over RDX (237 °C), preventing premature decomposition during prolonged exposure to geothermal gradients [1]. The compound’s low vapor pressure and vacuum stability (≤0.50 mL/g gas evolution at 260 °C for 2 h) prevent pressure buildup in sealed perforating guns [3].

Spacecraft Pyrotechnic Devices and Separation Systems in Vacuum Environments

HNS is used in shielded mild detonating cord (SMDC) and flexible linear shaped charge (FLSC) components for spacecraft separation because its high vacuum stability and wide operational temperature range (−200 °C to 250 °C) prevent outgassing contamination of sensitive optical and electronic surfaces [1][2]. The reversible thermal expansion behavior ensures dimensional stability during orbital thermal cycling [3].

Crystal-Modifying Nucleating Agent in TNT Melt-Cast Explosive Formulations

HNS added at 0.3–0.5 wt% to molten TNT acts as a nucleating agent, inducing the formation of fine, randomly oriented micro-crystals that suppress cracking, reduce exudation, and improve mechanical integrity of the cast charge without degrading detonation velocity [1]. The high melting point (316 °C) ensures HNS crystals remain intact during TNT melt-pouring at ~85 °C, preserving the nucleation effect.

Application
Selection Property
Validation Focus
Exploding foil initiators (EFIs) and slapper detonators
Superfine particle grade (HNS-IV) for low shock initiation energy
Shock initiation sensitivity and GTDD verification at required impact pressure
Deep-well perforating charges exposed to sustained >200 °C
High thermal decomposition onset (DSC peak >330 °C) and low vacuum outgassing
Thermal stability and gas evolution under simulated downhole conditions
Spacecraft pyrotechnic separation systems (SMDC/FLSC)
Vacuum compatibility and wide temperature tolerance with reversible thermal expansion
Outgassing contamination assessment and thermal cycling resilience
Nucleating agent in TNT melt-cast explosive formulations
High melting point ensuring crystal integrity during TNT melt-pour (~85 °C)
Micro-crystal formation and mechanical integrity improvement in cast charges
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